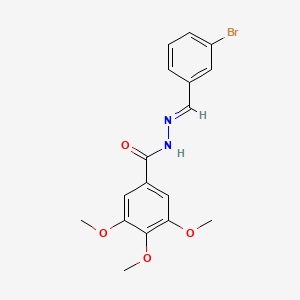

![molecular formula C22H17NO3 B5524521 2-({[4-(2-苯乙烯基)苯基]氨基}羰基)苯甲酸](/img/structure/B5524521.png)

2-({[4-(2-苯乙烯基)苯基]氨基}羰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and study of benzoic acid derivatives, including those with amino carbonyl groups, are of significant interest in the field of organic chemistry due to their diverse chemical and physical properties. These compounds serve as intermediates in the synthesis of more complex molecules and have applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, acylation, nucleophilic substitution, and condensation reactions. A common approach includes starting from simpler benzoic acid or aniline derivatives, followed by the introduction of substituents through various chemical transformations. For instance, the synthesis of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid involved esterification, followed by nucleophilic substitution and reduction steps to introduce the desired functional groups (Kurt et al., 2011).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction. These studies reveal the geometry, electronic structure, and the presence of intramolecular interactions such as hydrogen bonding, which significantly influence the compound's reactivity and physical properties. For example, a study on the molecular structures of benzoic acid and 2-hydroxybenzoic acid highlighted the coplanarity of the carboxyl group with the phenyl ring and the importance of internal hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

Benzoic acid derivatives undergo a variety of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, influenced by the solvent composition and pH. The reactivity can be further modulated by substituents on the phenyl ring, affecting electron density and steric hindrance. For example, the azo-benzoic acids studied by Baul et al. exhibited acid-base dissociation and tautomerism, with the extent of each equilibrium dependent on the medium's conditions (Baul et al., 2009).

科学研究应用

高分子科学与材料

- 聚合特性: Yokoyama 等人 (2005) 的研究探讨了苯甲酸衍生物的聚合特性, 揭示了取代基取向如何影响聚合和环化的选择性。这项研究对于理解特定苯甲酸衍生物在材料科学应用中的聚合行为至关重要 (Yokoyama 等人, 2005)。

配位化学

- 与金属离子的配位行为: Mishra 等人 (2015) 合成了氨基苯甲酸衍生物的席夫碱化合物, 研究了它们与锰(II)、铜(II) 和锌(II) 离子的配位行为。这项研究不仅阐明了这些化合物的多功能配位化学, 还探讨了它们作为缓蚀剂的潜力, 展示了它们在材料保护中的应用 (Mishra 等人, 2015)。

抗菌和抗真菌应用

- 抗利什曼病和抗真菌作用: Khan 等人 (2011) 研究了新型 Sb(III) 羧酸盐的抗利什曼病和抗真菌作用, 包括苯甲酸衍生物。这项研究突出了这些化合物在治疗寄生虫感染和真菌疾病中的潜力, 表明它们在医学研究和药物应用中的重要性 (Khan 等人, 2011)。

环境应用

- 芳香族化合物的降解: Bevinakatti 和 Ninnekar (1992) 描述了使用一种能够降解联苯的微球菌属, 将苯甲酸鉴定为中间体。这项研究强调了苯甲酸衍生物在生物修复中的作用, 说明了它们在危险芳香族化合物的环境降解中的用途 (Bevinakatti 和 Ninnekar, 1992)。

属性

IUPAC Name |

2-[[4-[(E)-2-phenylethenyl]phenyl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-21(19-8-4-5-9-20(19)22(25)26)23-18-14-12-17(13-15-18)11-10-16-6-2-1-3-7-16/h1-15H,(H,23,24)(H,25,26)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNMIJHBSNQYFG-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)